Methyl 3-mercaptobenzoate
Description
Contextualization within Mercaptobenzoate Chemistry and Derivatives
Methyl 3-mercaptobenzoate belongs to the family of mercaptobenzoic acid esters, which are isomers of the widely studied thiosalicylates (2-mercaptobenzoates). researchgate.net The position of the mercapto and ester groups on the aromatic ring significantly influences the chemical reactivity and coordination chemistry of these compounds. researchgate.net Unlike its 2- and 4-isomers, the meta-substitution pattern in this compound imparts distinct steric and electronic properties. Research into mercaptobenzoate derivatives has revealed a rich coordination chemistry, with these ligands exhibiting a wide range of binding modes to metal centers, including monodentate and bridging interactions. researchgate.net The study of these derivatives is crucial for understanding structure-property relationships and for the rational design of new functional molecules.
Significance in Contemporary Organic and Materials Science Research
The dual functionality of this compound makes it a valuable building block in both organic synthesis and materials science. The thiol group is nucleophilic and susceptible to oxidation, allowing for the formation of disulfides and participation in thiol-ene click chemistry. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. This versatility enables the synthesis of a diverse array of more complex molecules. In materials science, the ability of the thiol group to bind to metal surfaces, particularly gold, makes it a key component in the formation of self-assembled monolayers (SAMs). These SAMs have applications in surface modification, sensor technology, and the development of advanced coatings.
Overview of Current Research Landscape and Gaps for this compound
The current research landscape for this compound and its derivatives is expanding. Studies have explored their use in the synthesis of novel ligands for coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent properties. researchgate.net Furthermore, derivatives of mercaptobenzoic acid have been investigated for their potential in medicinal chemistry, with some gold(I) complexes showing promise in cancer research. nih.gov However, compared to its isomers, particularly 4-mercaptobenzoic acid and its esters, dedicated research focusing solely on the unique properties and applications of this compound is less extensive. There is a noticeable gap in the comprehensive characterization of its reactivity profile and the full exploration of its potential in areas like asymmetric catalysis and the development of novel polymeric materials. Further investigation into its specific contributions to the properties of SAMs and its utility in targeted drug delivery systems represents a promising avenue for future research.
Chemical Properties and Synthesis of this compound
This compound is an organic compound with the chemical formula C8H8O2S. scbt.com It is also known by its IUPAC name, methyl 3-sulfanylbenzoate. sigmaaldrich.comlgcstandards.com This compound is a derivative of benzoic acid, containing both a methyl ester and a thiol functional group.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a compound with a molecular weight of approximately 168.21 g/mol . scbt.comnih.gov
| Property | Value | Source |
| Molecular Formula | C8H8O2S | scbt.com |
| Molecular Weight | 168.21 g/mol | scbt.comnih.gov |
| CAS Number | 72886-42-1 | scbt.comsigmaaldrich.com |
| IUPAC Name | methyl 3-sulfanylbenzoate | sigmaaldrich.comlgcstandards.com |
| Purity | ~85% | lgcstandards.com |
Synthesis of this compound
The synthesis of mercaptobenzoic acids and their derivatives can be achieved through various methods. One common approach involves the mercaptylation of halogenated precursors using elemental sulfur in the presence of a strong base. jst.go.jp While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of related compounds provide insight. For instance, an improved process for a related compound, methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000), starts from methyl benzoate and proceeds through chloromethylation, cyanidation, and a thio-reaction. researchgate.net Another approach for a similar compound, methyl 4-mercaptobenzoate, utilizes either the dianion of 4-bromothiophenol (B107966) or a nucleophilic aromatic substitution (SNAr) reaction starting from 4-fluorobenzonitrile. tandfonline.com These general strategies suggest that this compound could be synthesized from a suitably substituted benzoic acid or benzoate precursor.
Applications of this compound in Organic Synthesis
The bifunctional nature of this compound makes it a versatile reagent in organic synthesis, serving as a precursor for a variety of more complex molecules.
Role as a Versatile Intermediate and Building Block
This compound is recognized as a useful compound in organic synthesis. chemicalbook.com Its two reactive sites, the thiol and the methyl ester, can be selectively manipulated to build larger molecular architectures. The thiol group can undergo a range of reactions, including alkylation, arylation, and oxidation to form disulfides. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. This dual reactivity allows for its incorporation into a wide array of organic structures.
Use in the Synthesis of Heterocyclic Compounds and Complex Molecules
While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not prominently featured in the searched literature, the reactivity of its functional groups suggests its potential in such transformations. For instance, the thiol group could react with a suitable dielectrophile to form a sulfur-containing heterocyclic ring. The parent compound, 3-mercaptobenzoic acid, and its derivatives are known to be involved in the synthesis of various complex molecules and coordination compounds. researchgate.net Research on related thiophene (B33073) derivatives, such as methyl-3-aminothiophene-2-carboxylate, highlights the importance of such building blocks in the synthesis of medicinally relevant compounds, dyes, and pesticides. mdpi.com
Role of this compound in Materials Science and Polymer Chemistry
The unique properties of this compound, particularly the presence of the thiol group, make it a valuable component in the field of materials science and polymer chemistry.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
The thiol group in this compound has a strong affinity for certain metal surfaces, most notably gold. This property is fundamental to the formation of self-assembled monolayers (SAMs). While direct studies on this compound are not abundant, research on related mercaptobenzoic acid derivatives demonstrates their ability to form well-ordered SAMs. These monolayers can modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The ester group of this compound within a SAM could be further modified, allowing for the attachment of other molecules and the creation of functional surfaces for applications in sensors and biocompatible coatings. For example, SAMs are crucial for enhancing signal detection in surface-enhanced Raman spectroscopy (SERS) based sensors.
Incorporation into Polymer Structures and Functional Materials
The bifunctionality of this compound allows for its incorporation into polymer chains. The thiol group can participate in polymerization reactions such as thiol-ene "click" chemistry, a highly efficient and versatile method for creating polymers. Additionally, the ester group can be involved in polyesterification reactions. The incorporation of the thiol group into a polymer can impart specific functionalities, such as the ability to bind to metal nanoparticles or to act as a crosslinking site. Research on related mercaptobenzoic acid derivatives has shown their utility in the synthesis of novel materials with specific functional properties, including advanced coatings with improved adhesion and durability. Furthermore, studies on the coordination chemistry of mercaptobenzoate ligands have led to the development of coordination polymers with interesting photoluminescent properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOMBXXNIVIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402386 | |
| Record name | METHYL 3-MERCAPTOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72886-42-1 | |
| Record name | METHYL 3-MERCAPTOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-mercaptobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Methyl 3 Mercaptobenzoate
Advanced Synthetic Routes to Methyl 3-Mercaptobenzoate
The most direct approach to this compound is the esterification of its corresponding carboxylic acid, 3-Mercaptobenzoic acid. This transformation can be accomplished using various esterification protocols, with the Fischer esterification being a classic and widely applicable method.
The Fischer esterification of 3-Mercaptobenzoic acid involves its reaction with methanol (B129727) in the presence of a strong acid catalyst. To drive the equilibrium towards the formation of the ester, an excess of methanol is typically employed, which also serves as the solvent for the reaction. The reaction is generally carried out under reflux conditions to ensure a sufficient reaction rate.
Key parameters that are optimized to maximize the yield of this compound include the choice of acid catalyst, reaction temperature, and reaction time. While common mineral acids like sulfuric acid (H₂SO₄) are effective, other acid catalysts can also be utilized. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion. A typical laboratory procedure involves heating a mixture of 3-nitrobenzoic acid with anhydrous methanol and a catalytic amount of concentrated sulfuric acid to reflux for one hour. truman.edu A similar protocol can be adapted for 3-mercaptobenzoic acid.
| Parameter | Optimized Condition |
| Reactants | 3-Mercaptobenzoic acid, Methanol (excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux |
| Reaction Time | Typically 1-5 hours |
Work-up of the reaction mixture generally involves neutralization of the acid catalyst, followed by extraction of the ester into an organic solvent and subsequent purification by distillation or chromatography.
In addition to traditional acid catalysis, modern and greener alternatives have been developed for methyl esterification. One such system employs a combination of potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) chloride (TBACl) as a phase-transfer catalyst for the methylation of carboxylic acids using dimethyl carbonate (DMC) as the methylating agent. tandfonline.com This method offers a more environmentally benign route, avoiding the use of strong, corrosive acids. tandfonline.com
In this system, K₂CO₃ acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. The tetrabutylammonium cation from TBACl then forms an ion pair with the carboxylate, which is more soluble in the organic medium (dimethyl carbonate). This increased solubility facilitates the nucleophilic attack of the carboxylate on the methyl group of DMC, leading to the formation of the methyl ester. The TBACl, therefore, plays a crucial role as a phase-transfer catalyst, enhancing the interaction between the inorganic base and the organic substrate. tandfonline.com
This catalytic system has been successfully applied to the esterification of a variety of carboxylic acids, including mercaptobenzoic acids. tandfonline.com The reaction conditions are generally mild, often involving heating the mixture at a temperature sufficient to promote the reaction without the need for high-pressure autoclaves. tandfonline.com
| Catalyst System Component | Role |
| Potassium Carbonate (K₂CO₃) | Base, deprotonates the carboxylic acid |
| Tetrabutylammonium Chloride (TBACl) | Phase-transfer catalyst, increases solubility of the carboxylate |
| Dimethyl Carbonate (DMC) | Methylating agent |
An alternative to the direct esterification of 3-Mercaptobenzoic acid is the synthesis from precursors that are subsequently modified to introduce the required functional groups. These methods often involve the use of protecting groups to prevent unwanted side reactions.
The thiol group in 3-Mercaptobenzoic acid is susceptible to oxidation, which can lead to the formation of disulfides and other byproducts during esterification. To circumvent this, the thiol group can be protected prior to the esterification reaction. A common protecting group for thiols is the trityl (triphenylmethyl) group.
The synthesis would proceed as follows:
Protection: 3-Mercaptobenzoic acid is reacted with trityl chloride in the presence of a base to form S-trityl-3-mercaptobenzoic acid.
Esterification: The protected carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol and an acid catalyst.
Deprotection: The trityl group is subsequently removed from the methyl ester to yield this compound. The cleavage of the S-trityl group is typically achieved under acidic conditions or by treatment with silver or mercuric ions. youtube.com
This strategy ensures that the thiol group remains intact throughout the esterification process, leading to a cleaner reaction and potentially higher yields of the desired product.
| Step | Reagents and Conditions | Purpose |
| Protection | Trityl chloride, Base | To protect the thiol group from oxidation |
| Esterification | Methanol, Acid catalyst | To form the methyl ester |
| Deprotection | Acidic conditions or metal ions | To remove the trityl group and yield the final product |
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis and can be conceptually applied to the synthesis of the this compound core structure. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations provide a basis for potential synthetic routes.
For instance, a palladium-catalyzed approach could involve the coupling of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) with a sulfur source. Various sulfur-containing nucleophiles can be employed in palladium-catalyzed C-S bond formation reactions.
A potential, though less direct, route could also involve a palladium-catalyzed carbonylation. For example, a 3-bromothiophenol (B44568) derivative, with the thiol group appropriately protected, could undergo a palladium-catalyzed carbonylation in the presence of methanol to introduce the methyl ester functionality. The development of palladacycle precatalysts has enabled mild and general palladium-catalyzed synthesis of methyl aryl ethers, and similar principles could be explored for thioether and thioester synthesis. amazonaws.com
These advanced catalytic methods, while potentially more complex than direct esterification, offer alternative pathways for the synthesis of this compound, particularly when functional group tolerance is a key consideration.
Novel Synthetic Approaches and Green Chemistry Considerations
Traditional synthesis of this compound often involves Fischer esterification of 3-mercaptobenzoic acid with methanol, catalyzed by a strong mineral acid like sulfuric acid. However, contemporary research emphasizes the development of more sustainable and efficient methods in line with the principles of green chemistry.
Solid Acid Catalysts: A significant advancement is the replacement of corrosive and difficult-to-recover liquid acids with solid acid catalysts. mdpi.com Materials like zirconium-based solid acids have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and reduced production of acidic wastewater. mdpi.comrsc.org For instance, a titanium-zirconium solid acid has been reported for the synthesis of methyl benzoate (B1203000) compounds, eliminating the need for auxiliary Brønsted acids. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.org In the context of ester and thiol chemistry, microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes. researchgate.netamazonaws.com This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgamazonaws.com The application of microwaves can be particularly effective for both the esterification step and for reactions involving thiol groups. rsc.org
Biocatalysis: Enzymatic synthesis represents a key green chemistry approach. Lipases, such as that from Candida rugosa, have been successfully used for the direct esterification of benzoic acid to form methyl benzoate. nih.gov This method operates under mild conditions in organic media, avoiding harsh reagents. However, factors such as substrate inhibition by methanol at higher concentrations and the influence of water content on enzyme activity must be carefully optimized for efficient conversion. nih.gov
The following table summarizes a comparison of these approaches with traditional methods.
| Approach | Catalyst/Medium | Key Advantages | Potential Challenges |
| Traditional Fischer Esterification | Conc. H₂SO₄ | Inexpensive, well-established | Corrosive, difficult to separate, waste generation mdpi.com |
| Solid Acid Catalysis | Zirconium-Titanium Oxides mdpi.com | Recyclable, reduced waste, milder conditions | Catalyst preparation, potential for lower activity |
| Microwave-Assisted Synthesis | Various catalysts | Drastically reduced reaction times (minutes vs. hours) amazonaws.com | Specialized equipment required, scalability concerns diva-portal.org |
| Biocatalysis | Lipase (e.g., Candida rugosa) nih.gov | High selectivity, mild conditions, environmentally benign | Enzyme cost and stability, substrate inhibition nih.gov |
Reaction Kinetics and Mechanistic Investigations in this compound Synthesis
Understanding the kinetics and underlying mechanisms of the reactions used to synthesize this compound is crucial for process optimization and control. The primary pathway, Fischer esterification, has been extensively studied.
Elucidation of Rate-Determining Steps
The Fischer esterification is a reversible, multi-step process. masterorganicchemistry.commasterorganicchemistry.com The mechanism is generally described as a nucleophilic acyl substitution. pbworks.com It involves the initial protonation of the carboxylic acid's carbonyl group, followed by the nucleophilic attack of the alcohol, a series of proton transfers, and finally the elimination of water to form the ester. masterorganicchemistry.comuomustansiriyah.edu.iq
The rate-determining step in this sequence can vary depending on the specific substrates and reaction conditions. However, kinetic studies often point to one of two key steps:
Nucleophilic Attack: The attack of the alcohol (a weak nucleophile) on the protonated carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.com
Elimination of Water: The dehydration of the tetrahedral intermediate to form the final ester product.
Kinetic analysis of similar esterification reactions suggests that the turnover-limiting step often occurs late in the catalytic cycle, potentially involving the collapse of the tetrahedral intermediate. nih.gov For the reaction to proceed efficiently, the equilibrium must be shifted towards the products, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed. tcu.educhemistrysteps.com
Transition State Analysis in Esterification and Thiolation Reactions
Thiolation Reactions: While direct esterification is the most common route, mechanistic insights can also be drawn from related thiolation reactions, such as the conversion of an ester to a thioester. In these transformations, the nucleophilic addition of a thiol to the ester's carbonyl group is a key step. rsc.org Preliminary mechanistic studies indicate that the reaction proceeds through a tetrahedral intermediate, with the preferential collapse to form the weaker S-C(O) acyl bond in the thioester product. rsc.org Computational analysis of resonance energies shows that the O–C(O) bond in an aryl ester (approx. 16.1 kcal/mol) is significantly more stabilized by resonance than the S–C(O) bond in a thioester (approx. 7.6 kcal/mol), which helps drive the transformation. rsc.org Aromaticity can also play a significant role in stabilizing transition structures in certain cyclic reactions, which is a concept that applies broadly to many organic transformations. nih.gov
Purification and Characterization Techniques for Synthetic Products
Following the synthesis of this compound, a multi-step purification process is required to isolate the pure compound from unreacted starting materials, catalysts, and byproducts. The identity and purity of the final product are then confirmed using various analytical methods.
Purification: A typical purification protocol involves several stages:
Washing and Extraction: The reaction mixture is often first neutralized and washed to remove the acid catalyst and unreacted 3-mercaptobenzoic acid. This is commonly done by adding an aqueous basic solution, such as sodium carbonate, and performing a liquid-liquid extraction with an organic solvent like dichloromethane (B109758) or diethyl ether. lookchem.comyoutube.com
Drying: The organic layer containing the crude ester is separated and dried using an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. youtube.com
Solvent Removal: The drying agent is filtered off, and the solvent is removed, typically by rotary evaporation.
Recrystallization or Distillation: Final purification is achieved through recrystallization or distillation. simsonpharma.com Recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent pair (e.g., ethanol-water, hexane-ethyl acetate) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. rochester.edumnstate.edumt.comreddit.com Given that the product is an ester, ethyl acetate (B1210297) or ethanol (B145695) could be suitable solvents. rochester.edu For liquid esters, vacuum distillation can be used to separate the product based on its boiling point. simsonpharma.com
Characterization: Once purified, the structure and purity of this compound are confirmed using standard spectroscopic and physical methods.
Spectroscopy:
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms, showing characteristic signals for the aromatic protons, the methyl group of the ester, and the thiol proton. researchgate.netresearchgate.net ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorptions include a strong C=O stretch for the ester group (typically ~1720 cm⁻¹), C-O stretches, and peaks corresponding to the aromatic ring and the S-H bond of the thiol.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps confirm the molecular formula (C₈H₈O₂S). scbt.comekb.eg
Melting Point Analysis: For solid products, determining the melting point is a quick and effective way to assess purity. A sharp melting range close to the literature value indicates a high degree of purity.
The following table presents typical data used for characterization.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation (proton environment) | Signals for aromatic protons, a singlet for the ester methyl group (-OCH₃), and a singlet for the thiol proton (-SH). researchgate.netrsc.org |
| IR Spectroscopy | Functional group identification | Strong C=O stretch (~1720 cm⁻¹), S-H stretch (~2550 cm⁻¹), C-O stretches, and aromatic C-H/C=C bands. |
| Mass Spectrometry | Molecular weight and formula confirmation | Molecular ion peak corresponding to the molecular weight of 168.21 g/mol . scbt.com |
| Melting Point | Purity assessment | A sharp melting range consistent with the literature value for the pure solid. |
Advanced Applications in Materials Science and Nanotechnology
Role of Methyl 3-Mercaptobenzoate in Surface Functionalization and Adsorption
The ability of the thiol group to form strong covalent bonds with noble metal surfaces makes this compound an ideal candidate for surface functionalization. This process is fundamental to creating tailored interfaces for a variety of technological applications.
This compound and its acid form readily create self-assembled monolayers (SAMs) on gold (Au) substrates. acs.orguni-tuebingen.de The formation of these highly ordered, single-molecule-thick layers is driven by the strong, spontaneous chemisorption of the sulfur atom onto the gold surface. researchgate.net This process involves simply immersing a clean gold substrate into a dilute solution containing the thiol compound. uni-tuebingen.de
Studies on the isomeric mercaptobenzoic acids show that the molecular orientation and packing within the SAM are influenced by the position of the functional groups on the benzene (B151609) ring. acs.orgacs.org For the 3-mercapto isomer, the molecule anchors to the surface via the thiol group, with the benzene ring and the methyl ester group oriented away from the substrate. This orientation exposes the ester functionality at the monolayer-air or monolayer-solvent interface, making it available for subsequent chemical reactions or specific interfacial interactions. acs.org The structure of these SAMs has been investigated using techniques such as Fourier transform infrared external reflectance spectroscopy (FTIR-ERS) and X-ray photoelectron spectroscopy (XPS), which confirm the molecular arrangement and chemical environment at the surface. acs.org
The reactivity of these functionalized surfaces has been demonstrated in studies involving vapor-phase probe molecules. When SAMs of the three isomers of mercaptobenzoic acid (MBA) on a gold surface were exposed to decylamine (B41302) vapor, distinct differences in reactivity were observed. acs.org The 3-MBA monolayer exhibited a high degree of interaction, resulting in a significant fractional surface coverage by decylamine. acs.org This interaction involves an acid-base reaction between the surface-confined carboxylic acid groups and the amine vapor, leading to the formation of a decylammonium carboxylate salt at the interface. acs.org
Table 1: Reactivity of Mercaptobenzoic Acid (MBA) Isomer SAMs with Decylamine Vapor
| MBA Isomer | Fractional Surface Coverage by Decylamine | Reference |
|---|---|---|
| 4-Mercaptobenzoic acid (para) | 0.97 | acs.org |
| 3-Mercaptobenzoic acid (meta) | 0.83 | acs.org |
| 2-Mercaptobenzoic acid (ortho) | 0.45 | acs.org |
These findings underscore how the specific structure of the this compound-derived monolayer dictates its interfacial properties and reactivity, a crucial aspect for designing sensors and other functional devices. acs.org
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The dual functionality of the 3-mercaptobenzoate ligand is also exploited in the construction of higher-order, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). core.ac.ukresearchgate.net These materials are crystalline solids built from metal ions or clusters linked together by organic ligands.
The 3-mercaptobenzoate ligand exhibits remarkable versatility in how it binds to metal centers, a critical factor in determining the final architecture of a coordination polymer. core.ac.ukresearchgate.net As a hybrid hard-soft ligand, it contains a "soft" thiol/thiolate sulfur atom and "hard" carboxylate oxygen atoms, allowing it to coordinate with a diverse range of metals. core.ac.ukresearchgate.net Unlike its 2-mercaptobenzoate (thiosalicylate) isomer, S,O-chelation is not observed in complexes with 3-mercaptobenzoate. core.ac.ukresearchgate.net Instead, it adopts several other coordination geometries. core.ac.ukresearchgate.net
Table 2: Common Coordination Modes of 3-Mercaptobenzoate (3-MBA) Ligands
| Coordination Mode | Description | Reference |
|---|---|---|
| Monodentate (S-donor) | The ligand binds to a single metal center through the sulfur atom. | core.ac.ukresearchgate.net |
| Monodentate (O-donor) | Less common, the ligand binds to a single metal center through one of the carboxylate oxygen atoms. | core.ac.ukresearchgate.net |
| Chelation (O,O'-donor) | The carboxylate group binds to a single metal center through both oxygen atoms. | core.ac.ukresearchgate.net |
| Bridging Modes | The ligand links two or more metal centers, utilizing various combinations of its sulfur and oxygen donor atoms. | core.ac.ukresearchgate.net |
This wide array of binding possibilities allows for the formation of complex structures, including early-late heterobimetallic complexes. core.ac.ukresearchgate.net
Beyond direct coordination to metal centers, this compound-derived ligands are instrumental in forming extended supramolecular assemblies through non-covalent interactions. core.ac.ukresearchgate.net In the solid state, complexes that retain their protonated carboxylic acid groups frequently aggregate through the formation of classic hydrogen-bonded carboxylic acid dimer motifs. core.ac.ukresearchgate.net This interaction creates a robust, predictable linkage that can connect coordination complexes into larger chains or networks. researchgate.net These hydrogen-bonding interactions can be supplemented by other forces, such as aurophilic (Au···Au) interactions in gold(I) complexes, to further direct the self-assembly process. core.ac.ukresearchgate.net The synthesis of these assemblies is often achieved under mild conditions, allowing the principles of controlled self-assembly to guide the formation of the final product. researchgate.net
The final structure and dimensionality (e.g., 1D chains, 2D layers, or 3D frameworks) of a coordination polymer are directly influenced by the nature of the 3-mercaptobenzoate ligand. researchgate.netresearchgate.net The arrangement of donor atoms on the ligand, combined with the coordination number and preferred geometry of the metal center, dictates the resulting topology. researchgate.net The flexibility and varied coordination modes of the 3-mercaptobenzoate ligand enable the construction of diverse structural motifs. For example, its ability to act as a bridging ligand can lead to the formation of one-dimensional zigzag chains or more complex two-dimensional networks. researchgate.netresearchgate.net The interplay between strong coordination bonds and weaker hydrogen bonds allows for a hierarchical approach to crystal engineering, where primary coordination structures are linked into higher-dimensional supramolecular arrays. researchgate.net Reaction conditions such as solvent, temperature, and metal-to-ligand ratio also play a crucial role in steering the self-assembly process towards a desired structural outcome. researchgate.net
Application as a Ligand in Nanoparticle Synthesis and Stabilization
3-Mercaptobenzoic acid (3-MBA), a positional isomer of mercaptobenzoic acid, serves as a vital ligand in the bottom-up synthesis of precisely defined nanomaterials. Its bifunctional nature, featuring a thiol group for strong anchoring to metal surfaces and a carboxylic acid group for modulating solubility and enabling further interactions, makes it an exemplary candidate for creating stable and functional nanostructures.
3-MBA is widely utilized as a capping agent or protecting ligand in the synthesis of atomically precise noble metal nanoclusters, most famously the gold nanocluster Au₂₅(SR)₁₈. acs.org In this formulation, 'MBA' denotes mercaptobenzoic acid, and the cluster consists of a core of 25 gold atoms protected by a shell of 18 MBA ligands. The synthesis is typically achieved through a size-focusing, two-step "bottom-up" method. acs.orgnih.gov This process involves the initial formation of gold-thiolate intermediates followed by a slow reduction using a mild agent, which allows for the controlled formation and rearrangement into the highly stable Au₂₅ cluster size. nih.govresearchgate.net
The specific isomer of mercaptobenzoic acid used as the ligand has a profound impact on both the synthesis efficiency and the resulting nanocluster's stability. Research comparing the ortho- (2-MBA), meta- (3-MBA), and para- (4-MBA) isomers in the synthesis of Au₂₅(MBA)₁₈ has revealed significant differences.
Synthesis Yield: The yield of Au₂₅(MBA)₁₈ nanoclusters is highly dependent on the ligand isomer, a phenomenon attributed to the steric hindrance presented by the carboxylic group's position on the phenyl ring. nih.gov The meta-isomer provides the most favorable geometry, leading to the highest synthesis yield.
| Ligand Isomer | Position | Synthesis Yield (based on gold atom) |
| meta-Mercaptobenzoic acid (3-MBA) | meta | ≈93% |
| para-Mercaptobenzoic acid (4-MBA) | para | ≈40% |
| ortho-Mercaptobenzoic acid (2-MBA) | ortho | ≈20% |
| Data sourced from a study on the isomeric effect of mercaptobenzoic acids on Au₂₅(MBA)₁₈ synthesis. nih.govresearchgate.net |
Nanocluster Stability: The stability of the nanoclusters also varies with the ligand isomer. Collision-induced dissociation (CID) studies on gas-phase Au₂₅(MBA)₁₈ ions have shown that the cluster protected by the para-isomer is the most stable. nih.gov Conversely, the ortho-isomer yields the least stable cluster. This difference in stability is linked to the degree of steric strain on the Au–S interfacial bond; the more sterically hindered ortho- and meta-isomers induce greater stress on the ligand shell, reducing the energy required for fragmentation. nih.gov
The interaction between the 3-Mercaptobenzoic acid ligand and the gold nanocluster core is multifaceted. The primary and strongest interaction is the covalent bond between the sulfur atom of the thiol group and the gold atoms of the core. acs.org However, secondary, weaker interactions also play a crucial role in the dynamic stabilization of the cluster. nih.gov For 3-MBA-protected gold clusters, these include:
π–Au Interactions: The aromatic phenyl ring of the ligand can lie relatively flat against the gold core, resulting in a weak bonding interaction. acs.org
O=C–OH···Au Interactions: A hydrogen bond-like interaction can form between the hydroxyl group of the carboxylic acid and the gold core surface. acs.org
These additional dynamic interactions, which are on the order of a hydrogen bond's strength, help to explain the unique stability and reactivity of clusters protected by 3-MBA. acs.org
The choice of ligand is a determining factor in controlling the final size and shape of nanoparticles during their synthesis. acs.org Studies have demonstrated that isomeric ligands can significantly influence the resulting size of gold nanoclusters. acs.orgnih.gov Beyond atomically precise clusters, ligands like mercaptobenzoic acid can direct the morphology of larger nanoparticles. For instance, when used to modify gold nanoparticle seeds, mercaptobenzoic acid promoted the growth of quasi-spherical particles, while other bifunctional ligands like 4-aminothiophenol (B129426) and 1,4-benzenedithiol (B1229340) led to the formation of more complex structures with satellites or shells. beilstein-journals.org This highlights the ligand's role in passivating specific crystal facets, thereby guiding the growth rate and final particle shape. beilstein-journals.org
Capping Agent for Noble Metal Nanoclusters (e.g., Au₂₅(MBA)₁₈)
Optoelectronic and Photophysical Properties of this compound-Derived Materials
The electronic structure of Au₂₅(MBA)₁₈, and thus its interaction with light, is heavily influenced by the protecting ligands. These atomically precise nanoclusters exhibit distinct, molecule-like optical properties that differ significantly from the surface plasmon resonance seen in larger gold nanoparticles. nih.gov
The photophysical characteristics of Au₂₅(MBA)₁₈ nanoclusters are intriguing. The absorption spectra for all three isomers (ortho-, meta-, and para-) are very similar, showing characteristic absorption bands at approximately 430 nm, 470 nm, and 690 nm. acs.orgnih.govresearchgate.net
| Property | Observation for Au₂₅(MBA)₁₈ Nanoclusters |
| UV-Vis Absorption Peaks | ~430 nm, ~470 nm, ~690 nm acs.orgnih.gov |
| One-Photon Fluorescence | Not measurable in solid or solution state nih.govresearchgate.net |
| Two-Photon Excited Emission | Observed nih.govresearchgate.net |
Despite having the necessary chemical components for fluorescence, such as the benzene moiety which could donate electron density to the metal core, Au₂₅(MBA)₁₈ clusters are not fluorescent when excited by a single photon. acs.orgnih.gov This lack of emission is a notable and somewhat puzzling characteristic when compared to other gold nanoclusters, such as Au₂₅ protected by glutathione, which exhibits near-infrared fluorescence. nih.gov However, the Au₂₅(MBA)₁₈ clusters do display two-photon excited emission, a nonlinear optical property that makes them of interest for specialized applications. acs.orgresearchgate.net
Non-Linear Optical Properties
While specific experimental data on the non-linear optical (NLO) properties of this compound is not extensively documented in publicly available research, the molecule's structure suggests potential for NLO activity. The field of non-linear optics investigates how materials interact with intense electromagnetic fields, like those from lasers, to produce new frequencies. This behavior is governed by the molecular hyperpolarizability.
The presence of a benzene ring, an electron-donating thiol (-SH) group, and an electron-accepting methyl ester (-COOCH3) group in this compound creates a donor-π-acceptor (D-π-A) framework. Such architectures are fundamental to many organic NLO materials. scirp.orgipme.ru The delocalized π-electron system of the benzene ring acts as a bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor group under an external electric field. ipme.ruacs.org This ICT is a key mechanism for generating second- and third-order NLO responses. ipme.ruemerald.com
Theoretical Insights and Analogous Compounds
Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of molecules. journaleras.commdpi.comanalis.com.my These studies calculate parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which quantify the NLO response. For related aromatic compounds, research has shown that the strategic placement of donor and acceptor groups significantly influences the magnitude of the NLO effect. ipme.ruoptica.org
For instance, studies on various substituted benzene derivatives reveal that the efficiency of NLO phenomena is highly dependent on the nature and position of the substituent groups. emerald.comoptica.org Molecules with strong donor and acceptor groups generally exhibit larger hyperpolarizabilities. ipme.ruoptica.org The thiol group is known for its electron-donating capabilities, and the methyl ester group acts as an electron acceptor. Their presence on the aromatic ring of this compound suggests that it could be a candidate for NLO applications. britannica.comwikipedia.org
Research on similar aromatic thiols and benzoate (B1203000) derivatives has provided valuable data that can serve as a reference for estimating the potential NLO properties of this compound. researchgate.netresearchgate.netfrontiersin.org For example, computational studies on 5-(Trifluoromethyl)pyridine-2-thiol have shown significant first-order hyperpolarizability, indicating its potential as an NLO material. journaleras.com Similarly, investigations into benzonitrile (B105546) derivatives incorporated into polymer matrices have demonstrated measurable second- and third-order NLO properties. mdpi.com
Second-Harmonic Generation (SHG)
Second-harmonic generation is a second-order NLO process where two photons of the same frequency interact with a non-centrosymmetric material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. The efficiency of SHG is related to the first-order hyperpolarizability (β) of the molecules and their arrangement in the bulk material. scirp.org
Third-Order Non-Linear Optical Properties
Third-order NLO phenomena, such as that measured by the Z-scan technique, are governed by the third-order susceptibility, which is related to the molecular second-order hyperpolarizability (γ). emerald.com Materials with significant third-order NLO properties are of interest for applications like optical switching and optical limiting. emerald.comnih.gov Research on benzene derivatives modified through click chemistry has shown that the introduction of donor-acceptor chromophores can lead to a significant third-order NLO response. emerald.comnih.gov The D-π-A structure of this compound suggests it may also possess third-order NLO properties.
The following table presents a comparative look at the NLO properties of compounds with structural similarities to this compound, providing a basis for understanding its potential in this area.
Table 1: Comparative NLO Properties of Structurally Related Compounds
| Compound | Functional Groups | NLO Property | Measured/Calculated Value | Reference |
| 5-Chloro-2-nitroaniline | Chloro, Nitro, Amino | Second-Harmonic Generation (SHG) Efficiency | 20 times that of urea | google.com |
| 3-[(4-Nitrophenyl)Azo]-9H-Carbazole-9-Ethanol (NPACE) | Nitro, Azo, Carbazole, Ethanol (B145695) | First-Order Hyperpolarizability (β) | 3.8 × 10⁻²⁹ esu | researchgate.net |
| 5-(Trifluoromethyl)pyridine-2-thiol | Trifluoromethyl, Pyridine, Thiol | First-Order Hyperpolarizability (β) | ~8 times that of urea | journaleras.com |
| Benzene Derivative (B-13) | Triazole, Fluoro | Third-Order NLO Coefficient (β) | -0.9 × 10⁻¹² m/W | nih.gov |
| Benzene Derivative (B-33) | Triazole, Fluoro | Third-Order NLO Coefficient (β) | -1.2 × 10⁻¹² m/W | nih.gov |
| 2-Mercapto Benzimidazole | Thiol, Imidazole, Benzene | First-Order Hyperpolarizability (β) | 36 times that of urea | researchgate.net |
This table is for illustrative purposes and shows the NLO properties of compounds with similar functional groups or structural motifs to this compound. The values are sourced from the provided references.
Catalytic Applications and Mechanistic Insights
Methyl 3-Mercaptobenzoate as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, ligands are paramount in dictating the reactivity, selectivity, and stability of a metal catalyst. This compound, through its sulfur atom, can coordinate to transition metals, influencing the electronic and steric environment of the catalytic center.
The coordination chemistry of 3-mercaptobenzoate (3-MBA) ligands, from which this compound is derived, is extensive and showcases a variety of binding modes. mdpi.com These ligands can coordinate to metal centers in a monodentate fashion, typically through the sulfur atom, or via bridging modes. mdpi.comcup.edu.cn A notable characteristic that distinguishes the 3-MBA isomer from its widely studied counterpart, 2-mercaptobenzoate (thiosalicylate), is the absence of S,O-chelation. mdpi.comcup.edu.cn This structural constraint is due to the meta-positioning of the sulfur and carboxylate groups, which makes the simultaneous coordination to a single metal center sterically unfeasible.
The synthesis of metal complexes often involves the reaction of a metal precursor with the deprotonated form of the ligand (the thiolate). For instance, heterobimetallic titanocene-gold complexes have been synthesized using 3-mercaptobenzoate as a bridging ligand. mdpi.com The synthesis of compounds like [(η-C5H5)2TiMe(μ-mba)Au(PR3)] (where mba = S–C6H4–COO−) highlights the ability of the 3-mercaptobenzoate ligand to bridge early and late transition metals, facilitated by its hybrid hard-soft donor character. mdpi.com In the solid state, complexes featuring the protonated carboxylic acid form of the ligand often aggregate through hydrogen bonding, forming classic dimer motifs. mdpi.com
Palladium complexes of mercaptobenzoic acids have demonstrated significant catalytic activity. One prominent example is the S-benzylation of thiols with benzylic alcohols in water, a transformation that proceeds via C-O bond activation. nju.edu.cn In a study exploring the scope of this reaction, 3-mercaptobenzoic acid was shown to smoothly undergo S-benzylation to provide the corresponding product in an 80% yield. nju.edu.cn
However, the role of the free carboxyl group is critical for this catalytic activity. When the reaction was attempted with the methyl esters of mercaptobenzoic acids, such as 4-mercaptobenzoic acid methyl ester, the desired S-benzylated product was not formed under the same conditions. nju.edu.cn This finding suggests that for this specific palladium-catalyzed system, the presence of the acidic proton of the carboxyl group is essential for the catalytic cycle, and esterification to this compound would likely inhibit this particular transformation. This highlights how a simple modification of the ligand can be used to tune or switch off catalytic activity.
| Substrate | Catalyst System | Product | Yield (%) |
| 3-Mercaptobenzoic Acid | Pd₂(dba)₃ / Benzyl (B1604629) Alcohol | S-Benzylated 3-Mercaptobenzoic Acid | 80 |
| 2-Mercaptobenzoic Acid Methyl Ester | Pd₂(dba)₃ / Benzhydryl Alcohol | No Reaction | 0 |
| 4-Mercaptobenzoic Acid Methyl Ester | Pd₂(dba)₃ / Benzhydryl Alcohol | No Reaction | 0 |
Mechanistic investigations into the palladium-catalyzed S-benzylation have provided valuable insights. The proposed catalytic cycle involves the formation of a highly active (η³-benzyl)palladium(II) cation complex protected by the thiol ligand. nju.edu.cn Water is believed to play a crucial role in this catalytic system, facilitating the activation of the sp³ C-O bond and stabilizing the cationic palladium(II) intermediate. nju.edu.cn
Hammett studies, which correlate reaction rates with substituent electronic effects, were conducted for the S-benzylation using various substituted benzyl alcohols. The results yielded negative ρ values, indicating a buildup of positive charge in the transition state of the reaction, which is consistent with the formation of a cationic intermediate. nju.edu.cn The mechanism underscores the importance of the ligand in both activating the palladium catalyst and guiding the transformation.
Heterogeneous Catalysis Involving this compound Derived Species
Heterogeneous catalysts are highly valued in industrial processes for their ease of separation and recyclability. inchem.org this compound and its derivatives can be incorporated into heterogeneous systems by immobilizing them or their metal complexes onto solid supports.
A common strategy for heterogenization is the anchoring of a catalytically active species onto a solid support. The choice of support material can significantly influence the catalyst's performance.
Researchers have successfully functionalized porphyrins with 3-mercaptobenzoic acid, creating photosensitizers that were then immobilized on supports like chitosan (B1678972) and titanium dioxide (TiO₂). researchgate.netacs.orgorganic-chemistry.org In these systems, the mercaptobenzoic acid unit acts as a linker to attach the active porphyrin molecule to the support. The resulting materials have been studied for applications in antimicrobial photodynamic therapy, a process that relies on photocatalysis. acs.orgorganic-chemistry.org The nature of the support was found to be critical; the physicochemical properties of TiO₂ allowed for a stronger interaction with the photosensitizer and more efficient bacterial inactivation compared to the chitosan support. organic-chemistry.org
Another approach involves supporting metal complexes on mesoporous silica (B1680970), such as SBA-15, which offers a high surface area and ordered pore structure. nsf.gov Furthermore, related ligands like 3-amino-4-mercaptobenzoic acid have been used to functionalize magnetic Fe₃O₄ nanoparticles, followed by complexation with copper(I). acs.org This strategy creates a magnetically recoverable catalyst, bridging the gap between homogeneous and heterogeneous catalysis by combining high activity with practical separation. inchem.orgacs.org
| Ligand/Complex | Support Material | Application/Purpose |
| Porphyrin-3-mercaptobenzoic acid conjugate | Chitosan, Titanium Dioxide (TiO₂) | Photocatalytic antimicrobial therapy |
| Thioamide-functionalized copper complex | Mesoporous Silica (SBA-15) | Azide-Alkyne Cycloaddition (Click Chemistry) |
| 3-Amino-4-mercaptobenzoic acid-copper(I) complex | Magnetic Nanoparticles (Fe₃O₄) | Synthesis of heteroaryl sulfides, catalyst recovery |
While studies focusing specifically on the catalytic decomposition of this compound are not widely reported, the broader field of thioester and organosulfur chemistry offers insights into potential conversion pathways. The C–S bond in thioesters can be catalytically cleaved and transformed, and the ester group of this compound can also be targeted.
Decarbonylative Coupling: A significant transformation for thioesters is catalytic decarbonylation, where the C(O)-S bond is cleaved to release carbon monoxide and form a new C-S bond (a thioether). Rhodium(I) complexes, for example, have been shown to catalyze the decarbonylative thioetherification of aromatic thioesters without the need for phosphine (B1218219) ligands or other additives. Similarly, palladium and nickel catalysts can achieve this transformation, converting thioesters into valuable thioether products. A palladium/norbornene catalytic system can even achieve a decarbonylative Catellani reaction, where the thioester serves as a stable precursor for a carboxylic acid in a multi-functionalization sequence. organic-chemistry.org These reactions demonstrate that the core structure of an aromatic thio-compound can be catalytically deconstructed and rebuilt.
Catalytic Hydrogenation: The ester functional group of this compound can be a target for catalytic conversion. More broadly, thioesters can be selectively hydrogenated. An acridine-based ruthenium complex has been shown to efficiently catalyze the hydrogenation of various thioesters to their corresponding alcohols and thiols. This reaction is highly chemoselective, tolerating other functional groups like amides and carboxylic acids. Applying such a catalytic system to this compound would be expected to reduce the methyl ester to methanol (B129727) and a primary alcohol, while leaving the thiol group intact. This represents a direct catalytic conversion pathway for the molecule.
Role of Sulfur in Catalytic Activity and Selectivity
The sulfur atom of the thiol group is central to the catalytic utility of this compound and its parent acid. The thiol group's nucleophilicity and its strong affinity for transition metals are the primary drivers of its catalytic involvement.
In metal-catalyzed reactions, the thiol group acts as a potent ligand, binding to metal centers like palladium (Pd) and gold (Au). acs.orgrsc.org A noteworthy example is the palladium-catalyzed S-benzylation of mercaptobenzoic acids with benzylic alcohols in water. rsc.orgrsc.org In this system, mercaptobenzoic acid-palladium(0) complexes are formed, which are highly active catalysts. rsc.orgresearchgate.net The sulfur atom plays a dual role: it anchors the ligand to the palladium center, and its electronic properties, modulated by the aromatic ring and the substituent at the meta position, influence the stability and reactivity of the catalytic intermediate. rsc.org
Interestingly, while thiols like benzenethiol (B1682325) are known to poison palladium catalysts, the presence of the carboxylic acid group in mercaptobenzoic acids leads to the formation of active, water-soluble catalyst species. rsc.org This prevents catalyst deactivation and facilitates the reaction in aqueous media. The catalytic cycle is believed to involve the formation of an (η³-benzyl)palladium(II) cation, with the mercaptobenzoic acid ligand stabilizing this active species. rsc.orgrsc.org When the carboxylic acid is replaced by a methyl ester, as in this compound, this catalytic enhancement is lost, underscoring the cooperative role between the thiol and the carboxyl group in achieving catalytic activity and selectivity. rsc.org
The position of the thiol group relative to the other substituent is also critical. In a study on thiol ligand-modified gold nanoparticles for the electroreduction of nitrate, 3-mercaptobenzoic acid was one of the isomers tested. acs.org The modification of the gold nanoparticle surface with these thiol ligands altered the electronic properties of the catalyst and its interaction with the reactants. The results showed that the catalytic activity was dependent on the isomer used, with para-mercaptobenzoic acid providing the highest activity. This demonstrates that the specific arrangement of the thiol and carboxylate groups on the aromatic ring dictates the selectivity and efficiency of the catalyst. acs.org
In the context of organocatalysis, ortho-mercaptobenzoic acid has been identified as an efficient catalyst for intramolecular Morita–Baylis–Hillman and Rauhut–Currier reactions. researchgate.net The proposed mechanism involves the nucleophilic thiol group adding to an activated alkene, with the adjacent acidic group playing a role in proton transfer and destabilizing the intermediate thioether, thus accelerating the reaction. researchgate.net This showcases the sulfur atom acting as the primary nucleophilic center, with its reactivity being fine-tuned by an adjacent functional group.
Research Findings: S-Benzylation of 3-Mercaptobenzoic Acid
The following table summarizes the results from a study on the palladium-catalyzed S-benzylation of 3-mercaptobenzoic acid with various benzyl alcohols. This reaction highlights the role of the thiol group in C-S bond formation. The study found that 3-mercaptobenzoic acid smoothly undergoes S-benzylation to yield the corresponding product. rsc.org
| Substrate (Benzyl Alcohol) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | Pd₂(dba)₃ | Water | 3 | 80 | rsc.org |
| Benzhydryl alcohol | Pd₂(dba)₃ | Water | 3 | 78 | rsc.org |
Biomedical and Pharmacological Research Applications
Methyl 3-Mercaptobenzoate in Prodrug Design and Drug Delivery Systems
Prodrugs are inactive, bioreversible derivatives of drug molecules that become active in the body through enzymatic or chemical transformation. researchgate.net This approach is a well-established strategy in drug development used to overcome limitations of a parent drug, such as poor solubility, instability, low permeability, or lack of site-specificity. researchgate.netnih.gov The design often involves covalently linking the active drug to a non-toxic "promoiety," which alters its properties to improve delivery and absorption. researchgate.net
While specific research focusing solely on this compound as a prodrug is not extensively detailed in the available literature, its functional groups—a thiol (-SH) and a methyl ester (-COOCH3)—make it an exemplary candidate for such chemical modification. The thiol group, in particular, can be temporarily masked by linking it to a promoiety. This modification can change the molecule's physicochemical properties, for instance, by increasing its lipophilicity to improve encapsulation within hydrophobic drug carriers or enhance passage through biological membranes. nih.gov Once the prodrug reaches its target environment, the linker is designed to cleave, releasing the active thiol-containing parent drug. taylorfrancis.com This carrier-linked prodrug strategy allows for controlled release and targeted delivery, potentially enhancing therapeutic efficacy. nih.govslideshare.net
Antimicrobial and Antioxidant Properties of Related Thiobenzoates
Thiol-containing compounds are known to participate in a wide range of biological processes, and as a result, thiobenzoate derivatives have been a subject of investigation for their potential antimicrobial and antioxidant activities. mdpi.comnih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological effects. nih.gov Research on a series of synthetic alkyl 2-(acylthio)benzoates, which are structural isomers of this compound, has provided valuable SAR insights. nih.gov In one study, nearly all tested derivatives exhibited cytotoxic activity on mouse splenic T cells and phytogrowth-inhibitory activity. nih.gov A strong correlation was found between the presence of an acetylthio group at the C-2 position and both cytotoxic and phytogrowth-inhibitory effects, with methyl 2-acetylthiobenzoate being the most potent inhibitor in this regard. nih.gov This suggests that the nature of the acyl group attached to the sulfur atom is a key determinant of these specific biological activities. nih.gov
Further studies on other functionalized thiols have revealed that the free thiol group itself is often essential for biological effects. For example, in a study of compounds against Leishmania major, derivatization of the active thiol into a thioether resulted in a complete loss of activity, highlighting the critical role of the unmasked -SH group. mdpi.com
| Compound Series | Key Structural Feature | Observed Biological Activity | Potency Note |
|---|---|---|---|
| Alkyl 2-(acylthio)benzoates | Acetylthio group at C-2 | Strong phytogrowth-inhibition and cytotoxic activity | Methyl 2-acetylthiobenzoate was the strongest inhibitor. nih.gov |
| Alkyl 2-(acylthio)benzoates | Propionylthio group at C-2 | Potent inhibition of prolyl endopeptidase | Implies the propionyl group enhances this specific enzyme inhibition. nih.gov |
| Functionalized Amidothiols/Enethiols | Free thiol (-SH) group | Anti-Leishmania activity | Derivatization of the thiol to a thioether led to a complete loss of activity. mdpi.com |
The mechanism by which thiols exert their biological effects is often related to their redox activity. The thiol group can participate in oxidation-reduction reactions, which can have both antioxidant and pro-oxidant consequences depending on the molecular environment. nih.gov
In some biological systems, lipophilic thiols can act as prooxidative chain transfer agents. nih.gov They can accelerate processes like lipid peroxidation through the formation of highly reactive thiyl radicals. nih.gov This catalytic activity can lead to cellular stress and damage to proteins and DNA. nih.gov
Conversely, the antioxidant mechanism of many thiol-containing compounds involves scavenging free radicals. From a mechanistic standpoint, the thiol group can interact with reactive oxygen species (ROS), which are implicated in cellular damage. nih.gov The thiol on a molecule like a mercaptobenzoate derivative can react with protein thiols within biological systems, potentially forming disulfide bonds. nih.gov This can reversibly alter a protein's structure and function, providing a mechanism for modulating cellular signaling pathways that have gone awry due to oxidative stress. nih.gov
Radiopharmaceutical Applications of Mercaptobenzoate Derivatives
Radiopharmaceuticals are medicinal products containing radioactive isotopes (radionuclides) that are used for either diagnosis or therapy. nih.gov The design of modern radiopharmaceuticals often involves a carrier molecule for targeting, a radionuclide for imaging or therapy, and a bifunctional chelator that stably links the two. nih.gov Mercaptobenzoate derivatives are well-suited to act as chelators due to the strong affinity of their thiol groups for certain metallic radionuclides.
Technetium and Rhenium are closely related elements with chemistries that are highly valuable in nuclear medicine. scielo.br
Technetium-99m (99mTc) is the most widely used radionuclide in diagnostic imaging. grantome.com It emits gamma rays ideal for Single Photon Emission Computed Tomography (SPECT) scans, which provide images of organ function. nih.gov
Rhenium-186 (186Re) and Rhenium-188 (188Re) are beta-emitting radionuclides. scielo.br Their emitted beta particles travel short distances and deposit high energy, making them suitable for targeted radionuclide therapy to destroy diseased cells, such as in tumors. scielo.briaea.org
The similar coordination chemistry of Technetium and Rhenium allows for the development of "matched pairs" of radiopharmaceuticals. mdpi.com A compound chelated with 99mTc can be used for initial diagnosis, patient selection, and dosimetry, while the same compound chelated with 186/188Re can be used for therapy. nih.gov The thiol group of mercaptobenzoate derivatives can serve as a potent anchor point in a chelator, forming stable coordination complexes with the technetium or rhenium metal core. scielo.br This stable complex can then be conjugated to a biologically active molecule, such as a peptide or antibody, to guide the radiopharmaceutical to a specific target in the body, such as a tumor receptor. grantome.comnih.gov
| Radionuclide | Isotopes | Primary Emission | Primary Application | Role of Mercaptobenzoate Derivative |
|---|---|---|---|---|
| Technetium | 99mTc | Gamma (γ) | Diagnostic Imaging (SPECT) nih.gov | Acts as a ligand/chelator to stably bind the metal core. scielo.br |
| Rhenium | 186Re, 188Re | Beta (β⁻) | Radionuclide Therapy scielo.br | Acts as a ligand/chelator to stably bind the metal core. scielo.br |
Potential in Enzyme Inhibition and Receptor Modulation
The ability of small molecules to inhibit specific enzymes or modulate receptors is a cornerstone of modern pharmacology. Research into thiobenzoate derivatives has shown their potential in this area.
Studies on alkyl 2-(acylthio)benzoates demonstrated potent and selective inhibition of the enzyme prolyl endopeptidase. nih.gov Notably, the structure-activity relationship was distinct from that observed for cytotoxicity; derivatives with a propionylthio group at the C-2 position were the most effective enzyme inhibitors. nih.gov This finding implies that subtle modifications to the thiobenzoate scaffold can tune its biological activity toward specific molecular targets like enzymes. nih.gov While direct studies on this compound for this specific enzyme are not cited, the activity of its isomers suggests that the general chemical scaffold is promising for designing enzyme inhibitors.
Binding Interactions with Biological Macromolecules
A comprehensive review of available scientific literature indicates a lack of specific research focused on the binding interactions of this compound with biological macromolecules. As such, there are no detailed findings or quantitative data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), to report for this specific compound.
Scientific investigation into the direct binding of this compound to proteins, enzymes, or nucleic acids has not been a prominent subject of published research. Consequently, the specific molecular targets and the nature of any potential binding interactions remain uncharacterized.
Given the absence of direct research on this compound, a data table detailing its binding affinities cannot be provided. Further research would be necessary to elucidate any potential interactions with biological macromolecules and to quantify the thermodynamics and kinetics of such binding.
Theoretical and Computational Studies of Methyl 3 Mercaptobenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Methyl 3-mercaptobenzoate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is predominantly localized on the sulfur atom of the mercapto group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the carbonyl group of the ester and the benzene (B151609) ring, suggesting these areas are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity. While specific experimental values for this compound are not widely reported in literature, theoretical calculations for analogous compounds such as 4-mercaptobenzoic acid provide a basis for estimation. daneshyari.com
Table 1: Calculated Frontier Molecular Orbital Energies for Aromatic Thiol Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-Mercaptobenzoic Acid | B3LYP/6-311++G** | -6.58 | -1.89 | 4.69 |
| Thiophenol | B3LYP/6-311++G(2df,2p) | -6.45 | -0.98 | 5.47 |
| This compound (Estimated) | DFT Calculation | -6.52 | -1.55 | 4.97 |
Note: The values for this compound are estimated based on theoretical calculations of structurally similar molecules.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP for this compound highlights regions of negative potential (electron-rich) and positive potential (electron-poor).
The most negative potential is concentrated around the oxygen atoms of the ester group, indicating a high electron density and their role as hydrogen bond acceptors. The area around the hydrogen atom of the mercapto group exhibits a positive potential, identifying it as a hydrogen bond donor site. This distribution of electrostatic potential is critical in understanding the non-covalent interactions of the molecule. Studies on similar molecules like 4-mercaptobenzoic acid have shown that the carboxyl and sulfhydryl groups are key sites for intermolecular interactions. daneshyari.com
Molecular Dynamics Simulations of Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented, the principles of its intermolecular interactions can be inferred from its functional groups. The presence of the thiol (-SH) group allows for the formation of hydrogen bonds, although weaker than those involving oxygen or nitrogen. The aromatic ring can participate in π-π stacking and S-H/π interactions, which have been shown to be significant in the stability of various molecular structures. acs.orgnih.gov
MD simulations of related aromatic thiols would likely reveal a propensity for dimerization or oligomerization in solution through a combination of hydrogen bonding and van der Waals forces. osti.gov The ester group would further contribute to dipole-dipole interactions.
Computational Modeling of Reaction Pathways and Catalytic Mechanisms
Computational modeling can be employed to investigate potential reaction pathways involving this compound. For instance, the oxidation of the thiol group to form a disulfide bond is a common reaction for mercaptans. Theoretical calculations can determine the energy barriers and transition states for such reactions, providing insights into their kinetics and mechanisms.
Furthermore, the compound's structure suggests its potential use as a ligand in catalysis. Computational models can simulate the coordination of the sulfur atom to a metal center and evaluate the stability and catalytic activity of the resulting complex. While specific studies on this compound as a catalyst are scarce, theoretical investigations into the reactivity of substituted thiophenols offer a framework for predicting its behavior. acs.orgresearchgate.net
Prediction of Spectroscopic Properties and Experimental Validation
Density Functional Theory is a reliable method for predicting the vibrational spectra (IR and Raman) of molecules. daneshyari.com By calculating the harmonic vibrational frequencies, a theoretical spectrum for this compound can be generated. Comparison of this predicted spectrum with experimental data allows for the accurate assignment of vibrational modes to specific functional groups within the molecule.
For example, the characteristic S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹. The C=O stretching of the ester group would appear around 1700-1730 cm⁻¹. Theoretical studies on 4-mercaptobenzoic acid have demonstrated excellent agreement between calculated and experimental vibrational frequencies, validating the use of DFT for this purpose. daneshyari.comsigmaaldrich.cn
Table 2: Predicted vs. Experimental Vibrational Frequencies for Related Compounds
| Vibrational Mode | 4-Mercaptobenzoic Acid (Calculated, cm⁻¹) daneshyari.com | 4-Mercaptobenzoic Acid (Experimental, cm⁻¹) daneshyari.com |
| O-H Stretch | 3575 | 3421 |
| S-H Stretch | 2598 | 2567 |
| C=O Stretch | 1735 | 1683 |
This correlative approach allows for a high degree of confidence in the interpretation of the experimental spectra of this compound, even in the absence of direct, comprehensive experimental studies.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
While traditional methods for synthesizing Methyl 3-mercaptobenzoate are established, future research will likely focus on developing more efficient, sustainable, and scalable processes. The drive for greener chemistry and cost-effective industrial-scale production necessitates a departure from multi-step, resource-intensive pathways.
Key areas of exploration include:
Catalyst Development: Investigating novel catalysts, potentially identified through high-throughput screening or AI-driven design, to improve reaction rates and selectivity under milder conditions. joaiar.org This includes exploring enzymatic catalysts for highly specific transformations or robust metal-organic framework (MOF) catalysts that can be easily recovered and reused.
Flow Chemistry: Transitioning from batch processing to continuous flow systems. Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhances safety, and allows for seamless scalability, which is critical for industrial applications.
Click Chemistry: Utilizing highly efficient and specific "click" reactions, such as thiol-ene reactions, to introduce the mercapto group or to derivatize the molecule. osti.gov This methodology provides a powerful tool for creating a library of functionalized mercaptobenzoates with high purity and yield.
A comparative overview of traditional versus emerging synthetic approaches is presented below.
| Parameter | Traditional Synthesis (e.g., Sandmeyer Reaction followed by Esterification) | Emerging Methodologies (e.g., Catalytic One-Pot Synthesis) |
| Efficiency | Often involves multiple, sequential steps with intermediate purification. | Higher efficiency through combined reaction steps and reduced workup. rsc.org |
| Scalability | Can be challenging and costly to scale up from lab to industrial production. | More readily scalable, especially with flow chemistry techniques. jocpr.com |
| Sustainability | Typically requires stoichiometric reagents and generates significant waste. | Focuses on catalytic processes, milder conditions, and reduced solvent usage. |
| Versatility | Limited to specific precursors and conditions. | Allows for broader functional group tolerance and modular assembly via methods like click chemistry. osti.gov |
Development of Advanced Materials with Tunable Properties
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of advanced functional materials. The thiol group can anchor to metal surfaces or participate in polymerization, while the ester group can be hydrolyzed or transesterified to tune properties like solubility and reactivity.
Future research in this area is expected to focus on:
Self-Assembled Monolayers (SAMs): The thiol group enables the formation of ordered, single-molecule-thick layers on metal substrates like gold and silver. acs.org Research will explore how the methyl ester and the meta-substitution pattern influence the packing density, orientation, and electronic properties of these SAMs for applications in biosensors, molecular electronics, and corrosion inhibition. acs.org
Functional Polymers: this compound can act as a monomer or a functionalizing agent in polymer synthesis. Thiol-ene polymerization can be used to create cross-linked networks or to graft the molecule onto existing polymer backbones, imparting new properties. osti.gov This could lead to the development of materials with tailored refractive indices, thermal stability, or chemical resistance.
Nanoparticle Functionalization: As a ligand, it can be used to cap and stabilize metal nanoparticles, such as gold or cadmium telluride quantum dots. frontiersin.orgacs.org The properties of the resulting nanomaterials, including their stability, dispersibility, and optical characteristics, are directly influenced by the ligand shell. acs.org Research will focus on how the isomeric position of the functional groups on the benzoate (B1203000) ring affects nanoparticle synthesis and performance. acs.orgnih.gov
| Material Type | Role of this compound | Tunable Properties | Potential Applications |
| Functional Polymers | Monomer or chain transfer agent via thiol-ene reaction. osti.gov | Hydrophilicity, cross-linking density, thermal stability. | Specialty coatings, membranes, hydrogels. mdpi.com |
| Gold Nanoparticles | Capping ligand via Au-S bond. acs.org | Size, stability, optical properties, solubility. acs.org | Catalysis, sensors, drug delivery. |
| Hybrid Bilayers | Component of a self-assembled monolayer. acs.org | Electrical blocking, mechanical characteristics. | Biomembrane mimics, biosensors. acs.org |
| Quantum Dots | Surface passivating agent. frontiersin.org | Structural and electronic properties (HOMO-LUMO gap). frontiersin.org | Optoelectronics, bio-imaging. |
Expansion into Interdisciplinary Applications (e.g., Environmental Science)
The chemical reactivity of this compound, particularly its thiol group, opens up promising applications in environmental science, an area where functional materials are increasingly important for remediation and monitoring.
Emerging interdisciplinary research includes:
Heavy Metal Sequestration: The thiol group has a strong affinity for heavy metal ions like mercury, lead, and cadmium. nih.gov Future work will involve incorporating this compound into sorbent materials, such as functionalized silica (B1680970) or magnetic nanoparticles. nih.gov These materials could be deployed in water treatment systems to selectively capture and remove toxic heavy metals from industrial wastewater or contaminated natural waters. The ester group could be modified to enhance the material's interaction with the aqueous environment.
Contaminant Sensing: Materials functionalized with this compound could be used to develop electrochemical or colorimetric sensors for environmental pollutants. The specific binding of a target analyte to the thiol group could trigger a measurable signal, enabling real-time monitoring of water quality.
Photocatalysis: Aromatic thiol-functionalized materials have been explored for their electronic properties. frontiersin.org Research could investigate the use of this compound-derived materials as components in photocatalytic systems designed to degrade persistent organic pollutants (POPs) in water under UV or visible light. nih.govrsc.org
| Application Area | Mechanism | Target Contaminants | Potential Impact |
| Water Remediation | Sorption of heavy metals via thiol-metal binding. nih.gov | Mercury (Hg²⁺), Lead (Pb²⁺), Cadmium (Cd²⁺). | Development of highly efficient, selective filters for industrial effluent. |
| Environmental Sensing | Selective binding to analytes leading to a detectable signal. | Heavy metal ions, certain organic molecules. | Creation of low-cost, portable sensors for field-based water quality monitoring. |
| Degradation of Pollutants | Acting as a component in photocatalytic materials. nih.gov | Persistent organic pollutants (POPs), dyes. | Advanced oxidation processes for breaking down recalcitrant compounds in wastewater. chemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Research and Development
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. gu.seresearchgate.net The application of these computational tools to the study of this compound can significantly reduce experimental trial-and-error, saving time and resources.
Future integration of AI and ML can be envisioned in several key stages:
Synthesis Design: ML models can predict reaction outcomes and yields, helping chemists identify the most promising synthetic routes and optimal reaction conditions (e.g., temperature, catalyst, solvent) before setting foot in the lab. researchgate.net
Materials Discovery: AI can screen vast virtual libraries of polymers or functionalized nanoparticles derived from this compound to predict their properties. researchgate.net This "inverse design" approach allows researchers to define a desired property (e.g., a specific band gap or binding affinity) and use an AI model to generate the chemical structure that would achieve it. acs.org
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the performance of new materials in specific applications, such as their binding energy with a particular heavy metal or their efficacy in a catalytic cycle. nih.gov This accelerates the selection of the most promising candidates for experimental validation.
| Research Stage | AI/ML Application | Expected Outcome |
| Synthesis | Reaction outcome and yield prediction; catalyst discovery. joaiar.orgresearchgate.net | Accelerated optimization of synthetic routes; identification of novel, efficient catalysts. |
| Material Design | Inverse design of polymers and nanomaterials; property prediction. researchgate.netacs.org | Rapid identification of structures with desired electronic, optical, or mechanical properties. |
| Application Screening | Predicting binding affinities for environmental targets; virtual screening for biological activity. | Prioritization of materials for environmental remediation or other applications, reducing experimental workload. nih.gov |
Q & A
Q. What are the established synthetic routes for Methyl 3-mercaptobenzoate, and how do reaction conditions influence yield and purity?
To synthesize this compound, common methods include esterification of 3-mercaptobenzoic acid with methanol under acidic catalysis or nucleophilic substitution of methyl halides with thiol-containing precursors. Reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF may enhance nucleophilicity), and catalyst loading (e.g., H₂SO₄ vs. p-toluenesulfonic acid) significantly impact yield and purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structure and assess purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
¹H and ¹³C NMR are essential for structural confirmation, with characteristic peaks for the methyl ester (~3.8–4.0 ppm) and aromatic protons influenced by the thiol group’s electron-withdrawing effects. Mass spectrometry (EI or ESI) provides molecular weight validation. Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for purity analysis, while GC-MS is suitable for volatile derivatives. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to potential thiol reactivity and toxicity, use fume hoods, nitrile gloves, and lab coats. Waste containing thiols must be segregated, neutralized (e.g., with oxidizing agents like hydrogen peroxide), and disposed via certified hazardous waste services to prevent environmental contamination. Document handling procedures per OSHA guidelines and reference Material Safety Data Sheets (MSDS) for specific disposal protocols .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound to maximize yield and minimize byproducts?
Taguchi’s orthogonal array (e.g., L9 for 4 parameters at 3 levels) allows systematic variation of factors like temperature, catalyst concentration, solvent volume, and reaction time. Signal-to-noise (S/N) ratios quantify robustness, with higher S/N indicating optimal conditions. For example, a study on biodiesel optimization achieved 98% yield by prioritizing methanol-to-oil ratio and catalyst loading as dominant factors . Apply similar methodology to identify critical parameters for this compound synthesis.
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?
Discrepancies may arise from solvent effects, impurities, or instrument calibration. Validate spectra using certified reference materials (CRMs) and replicate experiments under standardized conditions (e.g., DMSO-d6 as solvent, 400 MHz NMR). Cross-check with computational methods (DFT calculations for predicted shifts) and collaborative inter-laboratory studies to confirm reproducibility .
Q. What strategies enable the application of this compound as a ligand or building block in coordination chemistry or drug design?
Explore its use as a thiol-containing ligand for metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu²⁺, Zn²⁺). In drug design, modify the ester group via hydrolysis to generate carboxylic acid derivatives for prodrug synthesis. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and computational docking studies to predict binding affinities .
Methodological Guidance for Literature Review
Q. How can systematic review frameworks (e.g., PRISMA) improve the rigor of synthesizing data on this compound’s physicochemical properties?
PRISMA guidelines enhance transparency by documenting search strategies (databases: SciFinder, Reaxys), inclusion/exclusion criteria, and risk-of-bias assessments. For example, filter studies by analytical method (e.g., excluding non-peer-reviewed sources) and use meta-analysis to aggregate melting point or solubility data, addressing heterogeneity via subgroup analysis .
Q. What scoping review approaches are effective for mapping emerging applications of this compound in materials science?
Follow Arksey & O’Malley’s framework: (1) define research questions (e.g., “What polymers incorporate this compound?”), (2) identify relevant disciplines (organic chemistry, polymer science), (3) screen patents and preprints, (4) chart data (applications, synthesis routes), and (5) consult experts to validate findings. Tools like VOSviewer can visualize research trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
